molecular formula C12H16O2 B3041926 Methyl 2-mesitylacetate CAS No. 41841-19-4

Methyl 2-mesitylacetate

Cat. No. B3041926
CAS RN: 41841-19-4
M. Wt: 192.25 g/mol
InChI Key: SOZFJDHOYOEDBF-UHFFFAOYSA-N
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Description

“Methyl 2-mesitylacetate” is a chemical compound with the molecular formula C12H16O2 . It is used in the synthesis of various chemicals .


Molecular Structure Analysis

“Methyl 2-mesitylacetate” has a molecular structure represented by the formula C12H16O2 . The exact structure would involve the arrangement of these atoms in a specific configuration. Unfortunately, the search results do not provide a detailed analysis of the molecular structure of “Methyl 2-mesitylacetate”.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-mesitylacetate, focusing on six unique fields:

Organic Synthesis

Methyl 2-mesitylacetate is widely used as an intermediate in organic synthesis. Its structure, featuring a mesityl group, makes it a valuable building block for creating more complex molecules. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise structural modifications are crucial .

Catalysis

In the field of catalysis, Methyl 2-mesitylacetate serves as a ligand or a substrate in various catalytic reactions. Its unique chemical properties allow it to participate in catalytic cycles, enhancing the efficiency and selectivity of reactions. This application is significant in industrial processes where catalysts are used to accelerate chemical reactions .

Material Science

Methyl 2-mesitylacetate is also explored in material science for the development of new polymers and resins. Its incorporation into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials. This makes it valuable in the production of high-performance materials used in coatings, adhesives, and composites .

Pharmaceutical Research

In pharmaceutical research, Methyl 2-mesitylacetate is investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it a versatile starting material for the development of new drugs. Researchers focus on optimizing its use to create more effective and safer medications .

Agricultural Chemistry

Methyl 2-mesitylacetate finds applications in agricultural chemistry, particularly in the synthesis of herbicides and pesticides. Its chemical structure allows for the creation of compounds that can effectively target specific pests or weeds, reducing the environmental impact compared to traditional agrochemicals .

Analytical Chemistry

In analytical chemistry, Methyl 2-mesitylacetate is used as a standard or a reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accurate and reliable results in chemical analysis .

Safety and Hazards

The safety data sheet for a similar compound, “Ethyl mesitylacetate”, indicates that it is a flammable liquid and vapor, and it is harmful if swallowed . It’s important to note that safety and hazards can vary between different compounds, even if they are structurally similar.

Future Directions

While the search results do not provide specific future directions for “Methyl 2-mesitylacetate”, there is ongoing research into the use of methyl groups in drug discovery and development . This suggests that there may be potential for future research into “Methyl 2-mesitylacetate” and similar compounds.

Relevant Papers

Several papers were found in the search results that may be relevant to “Methyl 2-mesitylacetate”. These include a paper on the use of methyl groups in drug discovery , a paper on the conversion of acetone into mesitylene , and a paper on the copolymerization mechanism of ethylene . These papers could provide further insights into the properties and potential uses of “Methyl 2-mesitylacetate”.

properties

IUPAC Name

methyl 2-(2,4,6-trimethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-9(2)11(10(3)6-8)7-12(13)14-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFJDHOYOEDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288882
Record name Methyl 2,4,6-trimethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-mesitylacetate

CAS RN

41841-19-4
Record name Methyl 2,4,6-trimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41841-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,6-trimethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

173 g (2,4,6-trimethylphenyl)acetic acid is refluxed in 131 mL of concentrated hydrochloric acid and 1.1 L of methanol for 3 hours with stirring. The solvent is distilled off under reduced pressure and the aqueous phase extracted twice with diethyl ether. The combined organic phases are extracted twice with a saturated aqueous sodium hydrogen carbonate solution and dried with sodium sulfate and the solvent is distilled off under reduced pressure. The residue is fractionally distilled. Yield: 116 g (57%); bp15: 140° C.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
solvent
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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